N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide
Description
This compound features a benzothiazole core substituted at the 6-position with an acetamido group and a benzamide moiety at the 2-position. The benzamide is further modified with a sulfamoyl group bearing a furan-2-ylmethyl and methyl substituent.
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5S2/c1-14(27)23-16-7-10-19-20(12-16)32-22(24-19)25-21(28)15-5-8-18(9-6-15)33(29,30)26(2)13-17-4-3-11-31-17/h3-12H,13H2,1-2H3,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZNKPCVSYLHKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide, with the CAS number 899982-79-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological mechanisms, and activity profiles based on various studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 484.6 g/mol
- Structure : The compound features a benzothiazole core linked to a furan-containing sulfamoyl moiety, which is believed to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may exert its effects through:
- Enzyme Inhibition : The compound potentially inhibits enzymes involved in critical cellular processes, leading to disrupted proliferation in cancer cells .
- DNA Binding : Similar compounds have shown the ability to bind DNA, particularly within the minor groove, which can lead to interference with replication and transcription processes .
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
- IC Values : For example, compounds similar to this one exhibited IC values ranging from 0.85 µM to 6.75 µM across different assays, indicating potent antitumor activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Tested Strains : It showed activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
- Assays Used : Broth microdilution methods were employed following CLSI guidelines, demonstrating promising results in inhibiting bacterial growth .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure | Antitumor Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Structure | High (IC < 10 µM) | Moderate |
| Benzothiazole Derivative A | Structure | Moderate (IC ~ 15 µM) | High |
| Benzothiazole Derivative B | Structure | Low (IC > 20 µM) | Low |
Case Studies
- Study on Lung Cancer Cell Lines : A study involving multiple benzothiazole derivatives demonstrated that compounds with structural similarities to our target compound significantly inhibited cell proliferation in A549 and HCC827 cell lines. The study emphasized the importance of substituents on the benzothiazole ring for enhancing activity .
- Antimicrobial Efficacy Against E. coli : In another case study, this compound was tested against E. coli in a microdilution assay, showing effective inhibition at concentrations lower than those required for traditional antibiotics, suggesting a novel mechanism of action that warrants further investigation .
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Core
The 6-position of the benzothiazole ring is critical for modulating activity. Key comparisons include:
- Compound 11 (): Features a 6-bromo substituent.
- Compound 12a (): Contains a 3-methoxyphenyl group at the 6-position. The methoxy group enhances lipophilicity but lacks the hydrogen-bonding capacity of the acetamido group .
- Compound 4i (): Substituted with a morpholinomethyl group. This bulky substituent may improve solubility but reduce membrane permeability compared to the target’s acetamido group .
Benzamide and Sulfamoyl Modifications
The sulfamoyl group’s substituents influence electronic and steric properties:
- Compound 50 (): Contains a dimethylsulfamoyl group.
- Compound 6d (): Features a nitro group and thioacetamide.
Physicochemical Properties
Q & A
Synthesis and Characterization
Q: What are the optimal synthetic pathways and reaction conditions for preparing N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide? A: Synthesis typically involves multi-step reactions, including:
- Coupling reactions between benzo[d]thiazole derivatives (e.g., 6-acetamidobenzo[d]thiazol-2-amine) and sulfamoylbenzoyl chlorides under alkaline conditions (e.g., triethylamine as a base) .
- Temperature control (e.g., 0–5°C for acylation steps) and solvent selection (e.g., DMF or dichloromethane) to minimize side reactions .
- Purification via column chromatography or recrystallization, followed by structural confirmation using NMR (e.g., ¹H/¹³C for functional groups) and high-resolution mass spectrometry (HRMS) .
Analytical Techniques for Structural Confirmation
Q: Which analytical methods are most reliable for confirming the structure and purity of this compound? A: Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify acetamide, furan, and sulfamoyl group connectivity .
- Mass Spectrometry (MS): HRMS to confirm molecular weight and isotopic patterns .
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using reverse-phase columns (C18) with UV detection .
Biological Activity Assessment
Q: How can researchers evaluate the compound’s potential anticancer or antimicrobial activity in vitro? A: Standard assays include:
- Cell viability assays: MTT or resazurin-based tests on cancer cell lines (e.g., IC₅₀ determination) .
- Enzyme inhibition studies: Fluorescence-based assays targeting kinases or bacterial enzymes (e.g., β-lactamases) .
- Microbial growth inhibition: Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria .
Structure-Activity Relationship (SAR) Studies
Q: How should SAR studies be designed to optimize this compound’s bioactivity? A: Key strategies:
- Substituent variation: Compare analogs with modified furan, sulfamoyl, or acetamide groups (e.g., halogenation, alkyl chain length) .
- Computational modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or bacterial topoisomerases .
- Biological profiling: Test modified analogs in parallel assays to correlate structural changes with activity shifts .
Resolving Data Contradictions in Biological Activity
Q: How can conflicting results in biological activity across studies be addressed? A: Mitigation approaches include:
- Orthogonal assays: Validate initial findings with alternative methods (e.g., SPR for binding affinity if fluorescence assays show variability) .
- Structural reanalysis: Verify compound integrity via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemical confirmation) .
- Batch-to-batch consistency: Ensure purity (>98%) and solvent-free storage to prevent degradation artifacts .
Target Identification and Mechanism of Action
Q: What methodologies are effective for identifying the compound’s molecular targets? A: Recommended approaches:
- Surface Plasmon Resonance (SPR): Screen against protein libraries to detect binding partners .
- Thermal shift assays: Monitor protein thermal stability shifts upon compound binding .
- CRISPR-Cas9 knockout screens: Identify genes whose loss abolishes compound efficacy in cellular models .
Physicochemical Property Optimization
Q: Which physicochemical properties are critical for improving bioavailability? A: Focus on:
- Solubility: Use logP calculations (e.g., <3) and experimental measurements (shake-flask method) to guide derivatization (e.g., PEGylation) .
- Stability: Assess hydrolytic degradation in simulated gastric fluid (pH 1.2–6.8) and hepatic microsomal stability .
Pharmacokinetic Profiling
Q: What in vitro/in vivo methods are used to evaluate pharmacokinetic parameters? A: Key methodologies:
- Caco-2 permeability assays: Predict intestinal absorption .
- Microsomal stability tests: Incubate with liver microsomes to estimate metabolic half-life .
- Plasma protein binding: Use ultrafiltration or equilibrium dialysis to assess free fraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
